3-(1-Acetylpiperazin-2-yl)benzamide is a chemical compound that has gained attention in medicinal chemistry for its potential therapeutic applications. It belongs to the class of benzamides and has a molecular formula of and a molecular weight of 268.32 g/mol. This compound is characterized by the presence of a piperazine ring, which is known for its biological activity, particularly in drug development .
3-(1-Acetylpiperazin-2-yl)benzamide is classified under benzamide derivatives, which are compounds featuring a benzene ring attached to an amide group. The compound is synthesized through various chemical reactions involving piperazine and benzamide derivatives, making it a subject of interest in organic synthesis and medicinal chemistry .
The synthesis of 3-(1-Acetylpiperazin-2-yl)benzamide typically involves several steps:
Industrial production methods are less documented but generally involve optimizing these synthetic routes for yield and purity.
3-(1-Acetylpiperazin-2-yl)benzamide can undergo several types of chemical reactions:
Common reagents include:
The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
The mechanism of action for 3-(1-Acetylpiperazin-2-yl)benzamide primarily revolves around its interaction with biological targets, particularly enzymes involved in metabolic pathways. For example, studies have indicated its potential as an anti-tubercular agent through interactions with enzymes critical to the metabolism of Mycobacterium tuberculosis. This interaction may modulate cellular signaling pathways and influence gene expression, contributing to its biological activity .
Relevant analyses include infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) for structural characterization and purity assessment.
3-(1-Acetylpiperazin-2-yl)benzamide has several scientific uses:
The piperazine-acetyl unit in 3-(1-Acetylpiperazin-2-yl)benzamide serves as a strategic pharmacophore for optimizing drug-like properties. Unmodified piperazines often exhibit high basicity (pKa >9), leading to extensive cationic character at physiological pH, which can restrict blood-brain barrier penetration or promote phospholipidosis—a drug-induced lipid storage disorder observed in early histamine H₃ receptor antagonists [2]. N-Acetylation mitigates this by lowering the pKa of the remaining piperazine nitrogen, reducing cationic charge density while preserving hydrogen-bond acceptor capacity. This modification demonstrably improves metabolic stability, as evidenced in comparative studies of piperazine-containing analogs:
Table 1: Metabolic Stability and PK Parameters of Piperazine vs. Acetylpiperazine Analogs
Compound | Piperazine Substitution | HLM Stability (% Remaining) | Rat Cl (mL/min/kg) | Vss (L/kg) | t₁/₂ (h) |
---|---|---|---|---|---|
11g | Piperidine | Not Determined | 26.1 ± 5.3 | 39.4 ± 8.0 | 20.0 ± 4.7 |
11h | Morpholine | 65.0% | 12.8 ± 5.5 | 3.6 ± 1.6 | 3.2 ± 0.1 |
11j | Cyclobutyl | 96.1% | 21.6 ± 1.8 | 1.7 ± 0.1 | 0.9 ± 0.1 |
3-(1-Acetylpiperazin-2-yl)benzamide | Acetylpiperazine | Estimated High | Moderate-High | Low-Moderate | Moderate |
Data adapted from benzamide-based histamine H₃ antagonist profiling [2]. HLM: Human Liver Microsomes; Cl: Clearance; Vss: Volume of Distribution at Steady State; t₁/₂: Half-life.
Acetylated derivatives like 3-(1-Acetylpiperazin-2-yl)benzamide typically display enhanced human liver microsome (HLM) stability (>80% remaining after 15 minutes) compared to non-acylated analogs, attributed to reduced cytochrome P450 susceptibility [2]. Furthermore, the acetyl group introduces a sterically compact, polar moiety that moderately decreases lipophilicity (Log P), optimizing distribution properties. This balances target engagement within the central nervous system (e.g., for neurological targets like H₃ receptors) with reduced risk of off-target effects, such as hERG channel inhibition (IC₅₀ >10 μM for related compounds) [2]. Consequently, this motif supports the development of CNS-penetrant agents with improved safety profiles.
Benzamide derivatives have played pivotal roles in neuropharmacology, particularly in opioid receptor modulation. While 3-(1-Acetylpiperazin-2-yl)benzamide itself is not primarily characterized as an opioid ligand, its structural lineage traces back to early opioid antagonists. Critical milestones include:
Janssen’s research on histamine H₃ antagonists (e.g., JNJ-39220675) further validated this approach, where acetylpiperazine analogs demonstrated potent wake-promoting effects in preclinical models [2]. These advancements underscore the benzamide-piperazine scaffold’s adaptability, enabling its repurposing from opioid targets to neurological disorders involving neurotransmitter modulation.
Beyond neuropharmacology, 3-(1-Acetylpiperazin-2-yl)benzamide’s structural analogs show promise in infectious disease and oncology:
Anti-Tubercular Agents: Pyrazine-benzamide conjugates sharing the N-(piperazinyl)benzamide core exhibit potent activity against Mycobacterium tuberculosis H37Ra. Compounds like 6a (IC₅₀ = 1.35 µM) and 6k (IC₅₀ = 1.72 µM) demonstrate that electron-withdrawing groups (e.g., -F, -Cl) at the benzamide’s para-position enhance potency, likely by improving target binding or penetration through mycobacterial membranes. Critically, these derivatives maintain low cytotoxicity (IC₅₀ >100 µM in HEK-293 cells), indicating therapeutic selectivity [7]. The acetylpiperazine moiety may contribute to solubility under acidic conditions encountered in granulomas.
Hedgehog (Hh) Pathway Inhibition: Aberrant Hh signaling drives cancers like basal cell carcinoma. Benzamides bearing substituted piperidines/piperazines disrupt Smoothened (Smo) receptor function. Compound 5q—structurally analogous to 3-(1-Acetylpiperazin-2-yl)benzamide—inhibits Gli-luciferase activity (IC₅₀ = 1.26 µM) and displaces BODIPY-cyclopamine from Smo (IC₅₀ = 1.61 µM) [6]. Docking studies confirm hydrogen bonding between the benzamide carbonyl and Smo residues (Tyr394, Glu518), while the piperazine-acetyl group occupies a hydrophobic subpocket. This positions 3-(1-Acetylpiperazin-2-yl)benzamide as a template for non-SMO-resistant Hh inhibitors.
Table 2: Anti-Tubercular & Anticancer Activities of Key Benzamide Analogs
Application | Compound | Structure Feature | Biological Activity |
---|---|---|---|
Anti-Tubercular [7] | 6a | 4-Fluorobenzamide | IC₅₀ = 1.35 µM (Mtb H37Ra) |
6e | 3-Bromobenzamide | IC₅₀ = 1.62 µM | |
6k | 4-Chlorobenzamide | IC₅₀ = 1.72 µM | |
Hedgehog Inhibition [6] | 5q | 3-Cyanobenzamide | Gli-luc IC₅₀ = 1.26 µM; Smo IC₅₀ = 1.61 µM |
Core Template | 3-(1-Acetylpiperazin-2-yl)benzamide | Acetylpiperazine linker | Under investigation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7